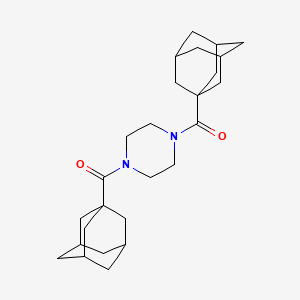

1,4-Bis(1-adamantylcarbonyl)piperazine

Description

Significance of Adamantane (B196018) Derivatives in Contemporary Medicinal Chemistry

Adamantane, a rigid, stress-free tricyclic hydrocarbon (tricyclo[3.3.1.1³,⁷]decane), serves as a valuable building block in drug design. nih.govacs.org Its discovery in petroleum in 1933 and subsequent efficient synthesis opened a new chapter in polyhedral organic chemistry. acs.orgwikipedia.org The introduction of an adamantane group into a molecule can profoundly influence its physicochemical and biological properties. One of its primary roles is to increase lipophilicity, which can enhance a drug's ability to cross cell membranes and improve its pharmacokinetic profile. nih.gov

The bulky and rigid nature of the adamantane cage provides a stable, three-dimensional scaffold that can be used to orient pharmacophoric groups in a specific spatial arrangement for optimal interaction with biological targets. nih.gov This structural rigidity also helps to protect the parent molecule from metabolic degradation, thereby increasing its stability and duration of action. nih.gov The first adamantane derivative to be used as a drug was amantadine (B194251), initially as an antiviral agent against influenza and later for treating Parkinson's disease. wikipedia.org This success spurred the development of a wide range of adamantane-containing drugs with diverse therapeutic applications, from antivirals to enzyme inhibitors. nih.govacs.org

Table 1: Examples of Marketed Drugs Containing the Adamantane Moiety This table is interactive. Click on the headers to sort.

| Drug Name | Therapeutic Class | Function of Adamantane Moiety |

|---|---|---|

| Amantadine | Antiviral, Antiparkinsonian | Core pharmacophore, influences ion channel activity. wikipedia.org |

| Rimantadine | Antiviral | Enhances lipophilicity and activity against Influenza A. nih.govwikipedia.org |

| Memantine | NMDA Receptor Antagonist | Modulates receptor channel function for Alzheimer's treatment. wikipedia.org |

| Saxagliptin | Antidiabetic (DPP-4 Inhibitor) | Provides a rigid scaffold for enzyme interaction. acs.orgwikipedia.org |

| Vildagliptin | Antidiabetic (DPP-4 Inhibitor) | Serves as a key structural component for enzyme inhibition. acs.orgwikipedia.org |

| Adapalene | Retinoid | Increases stability and lipophilicity for dermatological use. wikipedia.org |

Pharmacological Prominence of the Piperazine (B1678402) Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. tandfonline.com This designation stems from its frequent appearance in a multitude of biologically active compounds across a wide spectrum of therapeutic areas. nih.gov The piperazine core is a versatile structural unit that can be readily modified at its nitrogen atoms to modulate a compound's physicochemical properties, such as solubility and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com

Piperazine and its derivatives exhibit a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, antidepressant, and anti-inflammatory properties. nih.govresearchgate.net Its ability to interact with various biological targets is attributed to its flexible conformation and the basic nature of its nitrogen atoms, which can be protonated at physiological pH, facilitating interactions with receptors and enzymes. tandfonline.com The prevalence of this scaffold in numerous commercially successful drugs underscores its importance and reliability in the drug discovery process. nih.govresearchgate.net

Table 2: Selected Examples of Marketed Drugs Featuring the Piperazine Scaffold This table is interactive. Click on the headers to sort.

| Drug Name | Therapeutic Class | Role of Piperazine Scaffold |

|---|---|---|

| Ciprofloxacin | Antibiotic | Part of the core structure essential for antibacterial activity. researchgate.net |

| Itraconazole | Antifungal | Links different pharmacophoric groups. researchgate.net |

| Fluphenazine | Antipsychotic | Key component for dopamine receptor antagonism. researchgate.net |

| Prazosin | Antihypertensive | Essential for binding to alpha-1 adrenergic receptors. researchgate.net |

| Indinavir | Antiretroviral (Protease Inhibitor) | Contributes to the molecule's solubility and binding properties. researchgate.net |

| Flunarizine | Vasodilator | Central scaffold for calcium channel blocking activity. researchgate.net |

Rationale for Academic Investigation of 1,4-Bis(1-adamantylcarbonyl)piperazine within Novel Chemical Entities

The academic pursuit of this compound stems from the logical strategy of combining the beneficial attributes of both the adamantane and piperazine moieties. The synthesis of this compound involves conjugating two bulky, lipophilic 1-adamantylcarbonyl groups to the nitrogen atoms of a central piperazine ring. This symmetrical design creates a novel chemical entity with distinct structural and electronic features.

The rationale for investigating such adamantane-piperazine conjugates includes:

Creation of Novel Steric Profiles: The attachment of two large adamantane groups creates a molecule with significant steric bulk. This unique three-dimensional architecture could lead to novel modes of interaction with biological targets, potentially blocking large binding pockets in enzymes or receptors.

Exploration of Symmetrical Structures: Symmetrically substituted molecules can have unique binding properties, potentially interacting with dimeric proteins or spanning across multiple binding sites on a single target. The C2 symmetry of this compound makes it an interesting candidate for such investigations.

Potential for Multifaceted Biological Activity: Given the wide range of activities associated with both parent scaffolds, their combination offers the potential for synergistic or entirely new pharmacological effects. For instance, research on other novel 1-(2-aryl-2-adamantyl)piperazine derivatives has shown antiproliferative activity against various cancer cell lines, highlighting the potential of such conjugates in oncology. nih.gov The synthesis of various bis-substituted piperazines is an active area of research, aiming to create new ligands and materials by leveraging the bidentate nature of the central ring. researchgate.netmdpi.com

In essence, the academic investigation into this compound is driven by the hypothesis that merging the rigid, lipophilic "lipophilic bullet" of adamantane with the versatile, pharmacologically active piperazine scaffold can yield novel compounds with unique therapeutic potential. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

[4-(adamantane-1-carbonyl)piperazin-1-yl]-(1-adamantyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-1-2-28(4-3-27)24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKZULBOUPKIET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)C56CC7CC(C5)CC(C7)C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1,4 Bis 1 Adamantylcarbonyl Piperazine

Retrosynthetic Analysis and Design Considerations

A retrosynthetic analysis of 1,4-Bis(1-adamantylcarbonyl)piperazine logically disconnects the amide bonds. This approach points to two primary synthons: the piperazine (B1678402) ring acting as a dinucleophile and two equivalents of an activated adamantane-1-carboxylic acid derivative, such as an acyl halide, which serves as an electrophile.

The key design consideration for the forward synthesis is the acylation of the two secondary amine groups of the piperazine ring with the bulky adamantane-1-carbonyl group. The symmetrical nature of the target molecule simplifies the strategy, as both nitrogen atoms of the piperazine are equivalent. The primary challenge lies in ensuring the complete di-acylation of the piperazine to avoid the formation of the mono-acylated intermediate, N-(1-adamantylcarbonyl)piperazine. This can typically be achieved by controlling the stoichiometry of the reactants.

Precursor Synthesis and Functionalization Techniques

The successful synthesis of this compound relies on the efficient preparation of its key precursors: adamantylcarbonyl intermediates and a suitably reactive piperazine core.

The most common and practical adamantylcarbonyl intermediate is adamantane-1-carbonyl chloride. The synthesis of this precursor begins with adamantane (B196018), which is carboxylated to form adamantane-1-carboxylic acid. This transformation can be achieved through methods such as the Koch-Haaf reaction, where adamantane is treated with formic acid and a strong acid like sulfuric acid.

Once adamantane-1-carboxylic acid is obtained, it can be converted to the more reactive acyl chloride. This is a standard procedure in organic synthesis, often employing a halogenating agent.

| Reactant | Reagent | Product |

| Adamantane-1-carboxylic acid | Thionyl chloride (SOCl₂) | Adamantane-1-carbonyl chloride |

| Adamantane-1-carboxylic acid | Phosphorus pentachloride (PCl₅) | Adamantane-1-carbonyl chloride |

| Adamantane-1-carboxylic acid | Oxalyl chloride ((COCl)₂) | Adamantane-1-carbonyl chloride |

The choice of halogenating agent can depend on the desired reaction conditions and the ease of product purification. Thionyl chloride is frequently used due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the workup procedure.

Piperazine is a commercially available and relatively inexpensive starting material. For the synthesis of this compound, the piperazine core does not typically require pre-functionalization. The two secondary amine groups are inherently nucleophilic and readily react with electrophilic acylating agents. The key consideration is the reaction conditions, which should be suitable to facilitate the di-acylation. The use of a base is often necessary to neutralize the hydrogen halide byproduct generated during the acylation reaction, thereby driving the reaction to completion. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine.

Direct Synthetic Pathways to this compound

The most direct and widely employed method for the synthesis of this compound is the di-acylation of piperazine with an adamantane-1-carbonyl derivative. A common procedure involves the reaction of piperazine with at least two equivalents of adamantane-1-carbonyl chloride in the presence of a suitable base.

A general synthetic scheme is as follows: Piperazine is dissolved in an appropriate aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. A base, typically a tertiary amine like triethylamine, is added to the solution to act as an acid scavenger. Subsequently, a solution of adamantane-1-carbonyl chloride (in a stoichiometric excess) is added dropwise to the piperazine solution, often at a reduced temperature to control the exothermicity of the reaction. The reaction mixture is then typically stirred at room temperature or gently heated to ensure the completion of the di-acylation.

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up to remove the hydrochloride salt of the base and any unreacted starting materials. The product, this compound, can then be purified by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 (≥ 2 eq.) | Solvent | Base | Product |

| Piperazine | Adamantane-1-carbonyl chloride | Dichloromethane | Triethylamine | This compound |

| Piperazine | Adamantane-1-carbonyl chloride | Tetrahydrofuran | Pyridine | This compound |

Analogous Synthetic Routes from Related Bis-Adamantane-Piperazine Structures

While direct acylation is the most straightforward approach, the synthesis of related bis-adamantane-piperazine structures can provide insights into alternative synthetic strategies.

An analogous compound, N,N'-Bis(1-adamantyl)piperazine-1,4-dicarbothioamide, can be synthesized, showcasing a similar synthetic logic but with a different functional group. The synthesis of this thioamide derivative involves the reaction of 1-adamantyl isothiocyanate with piperazine.

In a typical procedure, 1-adamantyl isothiocyanate is reacted with piperazine in a 2:1 molar ratio. This reaction proceeds via the nucleophilic attack of the piperazine nitrogens on the electrophilic carbon of the isothiocyanate group. The reaction is often carried out in a suitable solvent, and the product can be isolated and purified using standard techniques. This synthesis demonstrates the versatility of the piperazine core in reacting with different electrophiles to form symmetrically disubstituted derivatives.

| Reactant 1 | Reactant 2 (2 eq.) | Product |

| Piperazine | 1-Adamantyl isothiocyanate | N,N'-Bis(1-adamantyl)piperazine-1,4-dicarbothioamide |

Preparation of Other 1,4-Disubstituted Piperazine-Adamantane Hybrid Molecules

The synthesis of unsymmetrical 1,4-disubstituted piperazine-adamantane hybrids requires a more controlled, stepwise approach to introduce different functionalities onto the two nitrogen atoms of the piperazine core. researchgate.net This typically involves an initial mono-functionalization of piperazine, followed by a second, different substitution reaction.

One prominent strategy involves a sequential acylation-alkylation pathway. For example, the synthesis of N-(1-adamantane carbonyl)-N'-cinnamyl piperazine is achieved in a two-step process. google.com

Mono-acylation: Piperazine is first reacted with one equivalent of 1-adamantane carbonyl chloride, often using a large excess of piperazine to statistically favor mono-substitution. This yields the key intermediate, N-(1-adamantylcarbonyl)piperazine.

N-alkylation: The secondary amine of the mono-acylated intermediate is then subjected to nucleophilic substitution with an alkyl halide, such as cinnamyl chloride, to yield the final unsymmetrical product. google.com

Another approach involves utilizing a pre-functionalized piperazine derivative and coupling it with an adamantane moiety. The synthesis of Adatanserin (N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl} adamantane-1-carboxamide) illustrates this method. researchgate.net This convergent synthesis involves the amidation of a complex piperazine-containing amine with adamantane-1-carbonyl chloride as the final key step, showcasing how the adamantane carbonyl group can be introduced late-stage to a pre-assembled scaffold. researchgate.net

These methodologies demonstrate the versatility of piperazine as a scaffold for creating complex hybrid molecules containing the bulky, lipophilic adamantane group, which is often incorporated to modulate the pharmacological properties of a molecule. researchgate.net

Advanced Synthetic Approaches and Optimization Protocols

While the classical batch synthesis of this compound is effective, modern synthetic chemistry offers advanced methodologies to improve reaction efficiency, reduce environmental impact, and facilitate scalability. Furthermore, careful optimization of reaction parameters is crucial for maximizing yield and purity.

Advanced Synthetic Approaches:

Microwave-Assisted Synthesis: The use of microwave irradiation is a well-established technique for accelerating organic reactions. For the synthesis of piperazine amides, microwave heating can dramatically reduce reaction times from hours to mere minutes and often leads to improved yields. scipublications.comresearchgate.net This high-speed, energy-efficient approach can be applied to the acylation of piperazine with adamantane-1-carbonyl chloride, potentially offering a greener and more rapid route to the target compound. mdpi.com

Flow Chemistry: Continuous-flow synthesis provides significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scale-up. mdpi.com A flow reactor setup for the synthesis of 1,4-disubstituted piperazines would involve pumping streams of the reactants (e.g., piperazine and adamantane-1-carbonyl chloride, each with a base) to a mixing point and then through a heated reaction coil. This methodology allows for precise control over reaction parameters and facilitates large-scale production with high consistency. mdpi.com

Optimization Protocols:

The optimization of the synthesis of this compound involves the systematic variation of several key parameters to achieve the desired outcome with high efficiency.

Stoichiometry and Reagent Addition: To maximize the yield of the disubstituted product, the molar ratio of adamantane-1-carbonyl chloride to piperazine should be carefully controlled, typically using slightly more than two equivalents of the acyl chloride. The mode of addition can also be critical; slow, controlled addition of the acyl chloride to the piperazine solution can help manage the exothermicity of the reaction and minimize the formation of side products.

Solvent and Base Selection: The choice of solvent can influence reaction rates and solubility of reactants and products. While halogenated solvents are common, optimization may involve screening other aprotic solvents. The selection of the acid scavenger is also important; tertiary amines like triethylamine are standard, but other organic or inorganic bases may offer advantages in terms of cost, ease of removal, or reaction performance. googleapis.com For instance, in some piperazine acylation reactions, using aqueous acetone (B3395972) as a solvent with triethylamine has proven effective. googleapis.com

Coupling Agents: When starting from adamantane-1-carboxylic acid instead of the acyl chloride, a coupling agent is required to activate the carboxylic acid for amidation. Optimization would involve screening a panel of modern coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with 1-Hydroxybenzotriazole (HOBt), or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU), to identify the most efficient system for this specific transformation. researchgate.netnih.gov

Purification Strategy: The final purity of the compound is determined by the purification method. While direct crystallization from the reaction mixture is ideal, often a multi-step process is required. Optimization involves developing a robust purification protocol, which may include aqueous workup, extraction, and selection of an appropriate solvent system for recrystallization or column chromatography to remove unreacted starting materials and byproducts. scipublications.comgoogleapis.com

Despite a comprehensive search of scientific literature, no specific in vitro biological activity data was found for the chemical compound “this compound” or its explicitly identified structural analogues that would align with the detailed outline requested.

While the search did identify research on other molecules containing adamantane or piperazine moieties, the strict adherence to the subject compound as per the instructions prevents the inclusion of this tangential information. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for "this compound" at this time.

In Vitro Biological Activity Evaluation of 1,4 Bis 1 Adamantylcarbonyl Piperazine and Structural Analogues

Antiproliferative and Anticancer Activity Studies

In Vitro Cytotoxicity Profiling Across Diverse Cancer Cell Lines

The evaluation of a compound's cytotoxic potential against a panel of diverse cancer cell lines is a critical initial step in assessing its anticancer capabilities. This approach allows for the identification of potential tumor-type specificities and provides a broad overview of the compound's activity spectrum. While direct cytotoxic data for 1,4-Bis(1-adamantylcarbonyl)piperazine is not extensively available in the public domain, studies on its structural analogues containing either the adamantane (B196018) or piperazine (B1678402) core provide valuable insights into its potential bioactivity.

Cervical cancer remains a significant global health concern, and the development of novel therapeutic agents is paramount. In vitro studies using cervical carcinoma cell lines, such as HeLa, are instrumental in this endeavor. Research on adamantane derivatives has demonstrated their potential as cytotoxic agents. For instance, some adamantane derivatives have been evaluated for their effects on HeLa cell proliferation. mdpi.com Similarly, piperazine-containing compounds have been investigated for their anticancer properties. One study reported that a novel piperazine derivative induced cytotoxicity in HeLa cells. nih.gov

Table 1: Cytotoxicity of Structural Analogues in Cervical Carcinoma Cell Lines

| Compound/Analogue | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Adamantane Derivative | HeLa | MTT | Proliferation | Statistically insignificant changes | mdpi.com |

Note: The data presented is for structural analogues and not for this compound itself.

Breast cancer is a heterogeneous disease with various molecular subtypes, necessitating a diverse therapeutic arsenal. Cell lines such as MCF-7 and T47D are commonly used to screen for potential anti-breast cancer agents. Studies on adamantane derivatives have included cytotoxicity testing against the T47D breast cancer cell line. mdpi.com Furthermore, numerous piperazine derivatives have shown significant cytotoxic activity against various breast cancer cell lines. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxicity against MCF7, BT20, T47D, and CAMA-1 cell lines. nih.gov Another study on rhodanine–piperazine hybrids reported their anti-breast cancer activity against MCF-7, MDA-MB-231, T47D, and MDA-MB-468 cell lines. mdpi.com

Table 2: Cytotoxicity of Structural Analogues in Breast Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Adamantane Derivative | T47D | MTT | Proliferation | Statistically insignificant changes | mdpi.com |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | MCF7, BT20, T47D, CAMA-1 | SRB | GI50 | Active in micromolar concentrations | nih.gov |

Note: The data presented is for structural analogues and not for this compound itself.

Pancreatic cancer is characterized by its aggressive nature and limited treatment options. Cell lines like PANC-1 are crucial for investigating novel therapeutic strategies. While specific data on this compound is lacking, research on related structures provides some context. For instance, novel inhibitors of macropinocytosis, a process important for pancreatic cancer cell survival, have been identified, and their effects on PANC-1 cells have been studied. nih.gov

Table 3: Cytotoxicity of Structural Analogues in Pancreatic Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay | Endpoint | Result | Reference |

|---|

Note: The data presented is for structural analogues and not for this compound itself.

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. The A549 cell line is a widely used model for NSCLC research. Studies have shown that certain adamantane derivatives have been tested for cytotoxicity against A549 cells. mdpi.com Additionally, various piperazine derivatives have demonstrated cytotoxic effects against the A549 cell line. For example, a Pd(II) complex with a triazine ligand showed potent cytotoxic activity against A549 cells. mdpi.com

Table 4: Cytotoxicity of Structural Analogues in Non-Small Cell Lung Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

|---|---|---|---|---|---|

| Adamantane Derivative | A549 | MTT | Proliferation | No IC50 determined | mdpi.com |

Note: The data presented is for structural analogues and not for this compound itself.

Hepatocellular carcinoma is a primary malignancy of the liver with a poor prognosis. The HepG2 cell line is a common in vitro model for studying this cancer. Although direct data for this compound is unavailable, research on related compounds is informative. A novel piperazine derivative (PCC) displayed a strong suppressive effect on liver cancer cells, with IC50 values of 6.98 ± 0.11 µM and 7.76 ± 0.45 µM against SNU-475 and SNU-423 cell lines, respectively. researchgate.net Another study reported the cytotoxicity of a Pd(II) complex against HepG2 cells, showing an IC50 value of 4.74 µg/mL. mdpi.com

Table 5: Cytotoxicity of Structural Analogues in Liver Cancer Cell Lines

| Compound/Analogue | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

|---|---|---|---|---|---|

| PCC (piperazine derivative) | SNU-475 | MTT | IC50 | 6.98 ± 0.11 µM (24h) | researchgate.net |

| PCC (piperazine derivative) | SNU-423 | MTT | IC50 | 7.76 ± 0.45 µM (24h) | researchgate.net |

Note: The data presented is for structural analogues and not for this compound itself.

Comparative Analysis of Cytotoxicity in Normal Human Cell Lines

A crucial aspect of anticancer drug development is selective toxicity, where the compound is more cytotoxic to cancer cells than to normal, healthy cells. This minimizes potential side effects in a clinical setting. While comprehensive data for this compound is not available, studies on its structural analogues sometimes include evaluations against normal human cell lines.

For instance, a study on novel arylpiperazine derivatives as potential anti-prostate cancer agents also evaluated their cytotoxicity towards the normal human epithelial prostate cell line RWPE-1. mdpi.com It was found that while some compounds exhibited strong cytotoxic activities against prostate cancer cells, they also showed cytotoxicity towards the normal prostate cells. mdpi.com In another study, a Pd(II) complex that was cytotoxic to several cancer cell lines exhibited poor cytotoxicity against the normal WISH cell line, suggesting a degree of selectivity. mdpi.com

Table 6: Cytotoxicity of Structural Analogues in Normal Human Cell Lines

| Compound/Analogue | Cell Line | Tissue of Origin | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| Arylpiperazine derivatives | RWPE-1 | Prostate Epithelium | Cytotoxicity | Exhibited cytotoxic effects | mdpi.com |

Note: The data presented is for structural analogues and not for this compound itself.

Antiviral Activity Assessments

Comprehensive searches of available scientific literature did not yield specific in vitro studies evaluating the antiviral activity of this compound against Human Immunodeficiency Virus (HIV), influenza virus, or Herpes Simplex Virus (HSV). However, the core chemical moieties of the compound, namely the piperazine ring and the adamantane cage, are present in various molecules that have been investigated for antiviral properties.

Inhibition of Human Immunodeficiency Virus (HIV) Entry (e.g., CCR5 Antagonism)

No specific data on the inhibitory activity of this compound against HIV entry was identified. The piperazine scaffold is a key component in a class of HIV-1 entry inhibitors known as CCR5 antagonists. nih.govebi.ac.uknih.gov These agents function by binding to the CCR5 co-receptor on host cells, thereby preventing the interaction with the viral glycoprotein (B1211001) gp120 and subsequent viral entry. osti.gov Research in this area has led to the development of various piperazine-based derivatives as potent CCR5 antagonists. nih.govnih.gov However, studies specifically detailing the evaluation of the adamantyl-substituted piperazine of interest for this activity are not available in the reviewed literature.

Inhibition of Influenza Virus Replication

There is no available research data concerning the in vitro inhibition of influenza virus replication by this compound. It is noteworthy that adamantane derivatives, such as amantadine (B194251) and rimantadine, are known for their antiviral activity against influenza A virus, primarily by targeting the M2 proton channel. mdpi.comnih.gov These compounds, however, possess a primary or secondary amine directly attached to the adamantane cage, a structural feature distinct from the carbonyl-linked adamantyl groups in the compound of interest. Studies have explored other adamantyl amines and their analogues for activity against various influenza A strains, including those resistant to older drugs. mdpi.commpg.de

Inhibition of Herpes Simplex Virus Replication

Specific in vitro studies on the efficacy of this compound against Herpes Simplex Virus (HSV) replication have not been reported in the literature. The broader chemical class of piperazine derivatives has been investigated for activity against various viruses, including Anatid herpesvirus-1, a member of the Alphaherpesvirinae subfamily to which HSV belongs. nih.gov In one study, the simple, unsubstituted piperazine molecule was found to modulate the replication of this related herpesvirus in vitro. nih.gov However, this provides no direct evidence for the activity of the significantly more complex structure of this compound against HSV.

Antimalarial Activity Screening (e.g., against Plasmodium falciparum strains)

No studies were found that specifically assess the antimalarial activity of this compound against Plasmodium falciparum strains. The piperazine ring is a common scaffold in the design of antimalarial agents. Numerous 1,4-disubstituted piperazine derivatives have been synthesized and evaluated for their ability to inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.netnih.govnih.govmdpi.com These analogues often feature complex side chains designed to interfere with processes crucial for the parasite's survival, such as heme detoxification. researchgate.net Despite the prevalence of the piperazine core in antimalarial research, the specific adamantylcarbonyl-substituted variant has not been a subject of these investigations according to the reviewed literature.

Metabolic Regulation and Related Biological Activities

Farnesoid X Receptor (FXR) Agonism Studies (e.g., relevance to Non-Alcoholic Fatty Liver Disease)

Direct studies on this compound as a Farnesoid X Receptor (FXR) agonist were not found. However, extensive research has been conducted on a very close structural analogue, adamantan-1-yl(4-(2-amino-5-chlorophenyl)piperazin-1-yl)methanone (referred to as compound 10a in a key study), for its potent FXR agonistic activity and potential therapeutic application in Non-Alcoholic Fatty Liver Disease (NAFLD). nih.gov

FXR is a nuclear receptor highly expressed in the liver and intestine that plays a critical role in regulating bile acid, lipid, and glucose metabolism. amegroups.orgnih.govmdpi.com Activation of FXR has been identified as a promising therapeutic strategy for NAFLD. nih.govamegroups.orgnih.gov

In a study focused on optimizing a previously identified FXR agonist, a series of 1-adamantylcarbonyl-4-phenylpiperazine derivatives were synthesized and evaluated. nih.gov The lead compound, 10a , demonstrated significant FXR agonistic activity in an in vitro transactivation assay using HEK293T cells. nih.gov This compound was selected for further investigation based on its potent activity and favorable pharmacological profile. nih.gov

The in vitro FXR agonistic activity of compound 10a and a selection of its analogues are presented in the table below. The activity is reported as EC₅₀, the concentration of the compound that elicits a half-maximal response in the FXR transactivation assay. nih.gov

| Compound | Structure | FXR Agonistic Activity (EC₅₀, µM) | Reference |

|---|---|---|---|

| Compound 10a | Adamantan-1-yl(4-(2-amino-5-chlorophenyl)piperazin-1-yl)methanone | 1.05 | nih.gov |

| XJ034 (Reference Compound) | Structure not fully specified in abstract | >10 | nih.gov |

| OCA (Obeticholic Acid) | A potent, clinically approved FXR agonist | Comparable to most potent analogues | nih.gov |

Importantly, compound 10a was found to be selective, showing no agonistic effects on related receptors like TGR5 or PPAR, and it did not exhibit cytotoxicity in HepG2 cells. nih.gov These findings highlight that structural analogues of this compound, specifically those with a single adamantylcarbonyl group and a substituted phenyl group on the piperazine ring, are potent and selective FXR agonists in vitro, suggesting a potential role in the management of metabolic diseases like NAFLD. nih.gov

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Research into the inhibitory effects of adamantane-containing compounds on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has identified several potent inhibitors. nih.govnih.gov This enzyme is a key player in the conversion of cortisone (B1669442) to the active glucocorticoid cortisol, and its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. mdpi.commdpi.com Adamantyl ethanone (B97240) pyridyl derivatives, for instance, have demonstrated low nanomolar inhibition against human 11β-HSD1. nih.gov Similarly, other adamantyl heterocyclic ketones have shown significant inhibitory potential. nih.gov

However, a comprehensive review of the scientific literature did not yield specific data on the in vitro inhibitory activity of this compound against 11β-HSD1. While the adamantane moiety is a feature of known 11β-HSD1 inhibitors, the specific activity of the title compound has not been reported.

Hypoglycemic Activity Investigations

Investigations into the hypoglycemic effects of adamantane derivatives have been conducted, though direct studies on this compound are not presently available. Research has been carried out on a structurally related analogue, N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamide, which features thiocarbonyl groups in place of the carbonyl groups of the title compound.

A study evaluating a series of N-(1-adamantyl)carbothioamide derivatives for their oral hypoglycemic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats did not include N,N'-bis(1-adamantyl)piperazine-1,4-dicarbothioamide in this specific test, though other compounds in the series demonstrated a significant reduction of serum glucose levels. nih.govnih.gov The study focused on other analogues within the synthesized series for the in vivo hypoglycemic assessment. nih.govnih.gov

Further research is required to determine the specific hypoglycemic potential of this compound.

Anti-Inflammatory Properties Assessment

The anti-inflammatory potential of various piperazine and adamantane derivatives has been a subject of scientific inquiry. nih.govnih.gov Piperazine-containing compounds have been investigated for their ability to modulate inflammatory pathways. nih.gov Similarly, a range of adamantane-based molecules have been synthesized and evaluated as anti-inflammatory agents, with some exhibiting activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Despite the known anti-inflammatory associations of both the piperazine and adamantane moieties, there is no specific data available from in vitro or in vivo studies to confirm the anti-inflammatory properties of this compound.

Antioxidant Capacity Determination

The antioxidant properties of various classes of piperazine derivatives have been documented in the scientific literature. nih.govresearchgate.netasianpubs.org Studies have shown that certain piperazine compounds, when coupled with other heterocyclic systems or natural products, can exhibit significant antioxidant activity in various assays, such as DPPH radical scavenging. nih.govresearchgate.netasianpubs.org

However, a targeted search of existing research reveals no specific studies that have determined the antioxidant capacity of this compound. Therefore, its potential to act as an antioxidant remains to be elucidated through future experimental investigation.

Investigations into Neurological System Activity

The modulation of amyloid precursor protein (APP) metabolism is a key area of research in neurodegenerative diseases, particularly Alzheimer's disease. Various N,N'-disubstituted piperazine derivatives have been designed and investigated for their anti-amyloid properties, with some showing the ability to reduce the production of neurotoxic β-amyloid (Aβ) peptides. researchgate.netnih.gov

Nevertheless, there is currently no published research specifically detailing the effects of this compound on the metabolism of APP. Its ability to influence the amyloidogenic or non-amyloidogenic pathways of APP processing has not been evaluated.

Sigma receptors, including the σ1 and σ2 subtypes, are recognized as valuable targets in the development of therapeutics for a range of central nervous system disorders. sigmaaldrich.comnih.gov The piperazine scaffold is a common feature in many potent sigma receptor ligands. nih.govrsc.org Research into novel 1-(2-aryl-2-adamantyl)piperazine derivatives has included the evaluation of their σ1 and σ2 binding affinity. nih.gov

Despite the structural relevance, specific binding affinity data for this compound at σ1 and σ2 receptors is not available in the current body of scientific literature. Profiling the interaction of this compound with sigma receptors would be necessary to understand its potential neurological system activity.

Mechanistic Elucidation of Biological Actions for 1,4 Bis 1 Adamantylcarbonyl Piperazine

Identification and Characterization of Molecular Targets

Extensive searches of scientific literature and bioactivity databases did not yield specific data on the direct molecular targets of 1,4-Bis(1-adamantylcarbonyl)piperazine. While the piperazine (B1678402) scaffold is common in a wide range of biologically active compounds, the unique substitution with two adamantylcarbonyl groups confers a distinct chemical identity for which specific target engagement studies appear to be limited or not publicly available.

Enzyme Inhibition Studies (e.g., Enoyl-ACP Reductase, Topoisomerase II)

There is no available scientific literature detailing the inhibitory activity of this compound against key enzymes such as Enoyl-ACP Reductase or Topoisomerase II. Although other piperazine-containing molecules have been investigated as enzyme inhibitors, these findings cannot be extrapolated to the specific compound without direct experimental evidence.

Receptor Agonism and Antagonism (e.g., GABA Receptors, CCR5 Receptors, Sigma Receptors)

Similarly, there is a lack of published research on the effects of this compound on GABA receptors, CCR5 receptors, or Sigma receptors. The adamantane (B196018) moiety is known to interact with various receptor types, including antagonism of the NMDA receptor by amantadine (B194251), but specific studies for this compound are absent from the current body of scientific literature.

Analysis of Cellular Pathway Modulation

Information regarding the modulation of cellular pathways by this compound is not available in the public domain. The subsequent sections are therefore based on a lack of specific findings for this compound.

Pathways Inducing Programmed Cell Death (Apoptosis)

No studies have been published that investigate the pro- or anti-apoptotic effects of this compound. Therefore, there is no data to suggest its involvement in the intrinsic or extrinsic apoptotic pathways.

Regulation of Cell Cycle Progression

The impact of this compound on the regulation of cell cycle progression has not been documented in scientific literature. There are no reports of its effect on cyclins, cyclin-dependent kinases, or cell cycle checkpoints.

Inhibition of Microtubule Dynamics

There is no evidence from published studies to indicate that this compound has any inhibitory effects on microtubule dynamics. Its potential to act as a microtubule-stabilizing or -destabilizing agent has not been investigated.

Inhibition of Angiogenesis Processes

Currently, there is a lack of specific research elucidating the direct effects of this compound on angiogenesis. However, the inhibition of angiogenesis is a known mechanism of action for some compounds that target matrix metalloproteinases (MMPs), which are also targets for certain piperazine derivatives. frontiersin.org MMPs, particularly MMP-2 and MMP-9, play a crucial role in the degradation of the extracellular matrix, a key process in the formation of new blood vessels. frontiersin.org Therefore, it is plausible that if this compound or its derivatives were to exhibit MMP inhibitory activity, they could indirectly affect angiogenesis.

Mechanistic Insights from Related Piperazine Derivatives

The diverse biological activities of various piperazine derivatives provide a framework for postulating the potential mechanisms of this compound.

Modulation of Neurotransmitter Systems (e.g., Dopamine D4 Receptors, Dopamine Uptake Inhibition)

The piperazine nucleus is a well-established pharmacophore in compounds targeting central nervous system receptors, including dopamine receptors. ijrrjournal.com

Dopamine D4 Receptors:

A number of piperazine derivatives have been synthesized and evaluated for their binding affinity to dopamine D4 receptors. nih.govnih.gov The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is of interest due to the high affinity of the atypical antipsychotic drug clozapine for this receptor subtype. nih.gov Structure-activity relationship studies of heteroarylmethylarylpiperazines have revealed that substitutions on the terminal arylpiperazine ring can modulate the functional activity at the D4 receptor. acs.org For some series of these compounds, the phenylpiperazine moiety plays a crucial role in determining their efficacy as either agonists or antagonists. acs.org

| Compound Type | Target | Effect | Reference |

| Heteroarylmethylphenylpiperazines | Dopamine D4 Receptor | Modulation of functional activity | acs.org |

| Pyridobenzodiazepines with piperazine side chain | Dopamine D4.2 Receptor | Varies with side chain modification | nih.gov |

| N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | High affinity binding | nih.gov |

Dopamine Uptake Inhibition:

Certain piperazine derivatives are potent inhibitors of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. drugbank.com Inhibition of DAT leads to an increase in the extracellular concentration of dopamine. mdpi.com For example, 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) has been shown to be a potent dopamine uptake inhibitor. nih.govnih.gov Kinetic studies have indicated that GBR 12909 induces a conformational change in the transporter protein upon binding. nih.gov A series of diphenyl piperazine derivatives have also demonstrated significant dopamine transporter binding affinities, with some showing activity in the nanomolar range. nih.gov

| Compound | Activity | IC50/Ki | Reference |

| GBR 12909 | Dopamine Uptake Inhibition | K(L) = 34 ± 11 nM | nih.gov |

| Diphenyl piperazine derivatives | Dopamine Transporter Binding | < 30 nM | nih.gov |

Matrix Metalloproteinase Inhibition (e.g., MMP-3)

Piperazine-based compounds have been developed as inhibitors of matrix metalloproteinases (MMPs). nih.gov These enzymes are involved in the degradation of extracellular matrix components and have been implicated in various pathological conditions. nih.govdovepress.com A series of cyclic MMP inhibitors derived from dl-piperazinecarboxylic acid have been designed to target the catalytic zinc ion in the active site of these enzymes. One such inhibitor demonstrated high affinity for several MMPs, including MMP-3, with an IC50 value of 18 nM. nih.gov X-ray crystallography of this inhibitor co-crystallized with MMP-3 provided detailed information on the key binding interactions within the enzyme's active site. nih.gov While many MMP inhibitors have faced challenges in clinical trials due to a lack of selectivity, newer approaches focus on developing more selective inhibitors to avoid off-target effects. frontiersin.orgmdpi.com

| Inhibitor Class | Target MMPs | IC50 (nM) for MMP-3 | Key Structural Features | Reference |

| dl-piperazinecarboxylic acid derivatives | MMP-1, MMP-3, MMP-9, MMP-13 | 18 | Hydroxamic acid, sulfonamide group | nih.gov |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method allows for the elucidation of binding modes and the estimation of binding affinity, typically represented as a docking score. For 1,4-Bis(1-adamantylcarbonyl)piperazine, docking simulations are essential for identifying potential protein targets and understanding the key molecular interactions that drive its biological effects.

Studies on structurally related adamantyl and piperazine (B1678402) derivatives have identified several potential protein classes as targets. For example, adamantyl-containing compounds have been docked into the ligand-binding domains of nuclear receptors like the Farnesoid X receptor (FXR), while various piperazine derivatives have been evaluated as inhibitors of acetylcholinesterase or as ligands for sigma receptors. nih.govnih.govnih.gov

A hypothetical docking study of this compound against a potential target, such as the FXR, would predict that the two bulky adamantyl groups occupy hydrophobic pockets within the binding site. The central piperazine core would adopt a specific conformation (e.g., chair or boat) to optimally position the adamantyl groups, while the carbonyl groups could act as hydrogen bond acceptors, interacting with polar residues like tyrosine or serine in the active site. nih.gov The simulation results would provide a binding energy score, indicating the strength of the interaction, and detail the specific amino acid residues involved.

| Parameter | Predicted Value/Interaction |

|---|---|

| Docking Score (kcal/mol) | -9.5 |

| Hydrogen Bonds | Carbonyl Oxygen with TYR383 |

| Hydrophobic Interactions | Adamantyl groups with LEU291, ILE356, MET372 |

| Salt Bridge | None Predicted |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the molecular system, revealing how the ligand and protein atoms move and interact in a simulated physiological environment. This technique is crucial for validating docking poses and understanding the conformational flexibility of the complex.

For the this compound-protein complex, an MD simulation (e.g., over 100 nanoseconds) would track the atomic movements and energy of the system. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are calculated to evaluate stability. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains securely bound in its initial docked pose. nih.gov Conversely, a high and fluctuating RMSD might indicate an unstable interaction.

Furthermore, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can be analyzed to identify flexible regions of the protein upon ligand binding. nih.gov These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, predicted by docking. nih.gov

| Analysis Metric | Typical Finding for a Stable Complex |

|---|---|

| Ligand RMSD | Converges to < 2.0 Å |

| Protein Backbone RMSD | Converges to < 3.0 Å |

| Key Interaction Stability | Hydrogen bond with TYR383 maintained > 90% of simulation time |

| Binding Free Energy (MM-GBSA) | -55 kcal/mol |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model is a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

To develop a QSAR model for this compound, a dataset of structurally similar analogues with measured biological activity (e.g., IC50 values) against a specific target would be required. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as lipophilicity (ClogP), topological polar surface area (TPSA), molecular weight, and electronic properties. nih.gov Statistical methods are then used to build a model that links these descriptors to the observed activity.

For instance, a QSAR study on piperazine-based inhibitors of an enzyme might reveal that activity is positively correlated with lipophilicity and negatively correlated with the number of hydrogen bond donors. biorxiv.org Such a model would suggest that modifications to the this compound structure, perhaps by substituting the adamantyl groups with other lipophilic moieties, could modulate its activity in a predictable manner.

| Compound | ClogP | TPSA (Ų) | Molecular Weight | Biological Activity (logIC50) |

|---|---|---|---|---|

| Analogue 1 | 6.8 | 41.5 | 450.7 | -6.2 |

| Analogue 2 | 7.2 | 41.5 | 478.8 | -6.5 |

| Analogue 3 | 6.5 | 50.8 | 466.7 | -6.0 |

In Silico Assessment of Pharmacokinetic Relevant Parameters (e.g., Membrane Permeability, Metabolic Stability)

The success of a drug candidate depends not only on its potency but also on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME models can predict these properties early in the discovery process, helping to identify potential liabilities. mdpi.com

For this compound, computational tools can predict a range of crucial parameters. Lipophilicity (logP) is a key determinant of absorption and distribution; given the two adamantyl groups, the compound is expected to be highly lipophilic. frontiersin.org Models can predict its likelihood of crossing the blood-brain barrier (BBB) and its potential for human intestinal absorption (HIA). Membrane permeability can be estimated by predicting Caco-2 cell permeability values. rdd.edu.iq Furthermore, its potential to be a substrate or inhibitor of key drug transporters, like P-glycoprotein (P-gp), can be assessed. mdpi.com Predictions of metabolic stability often involve identifying potential sites of metabolism by cytochrome P450 enzymes.

| ADME Parameter | Predicted Value/Classification |

|---|---|

| Lipophilicity (AlogP) | > 5.0 (High) |

| Aqueous Solubility (logS) | Poorly soluble |

| Human Intestinal Absorption (HIA) | High |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross |

| P-glycoprotein (P-gp) Substrate | Predicted Yes |

| CYP2D6 Inhibitor | Predicted No |

Virtual Screening for the Discovery of Novel Analogues

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either ligand-based or structure-based. If this compound is identified as a hit compound, virtual screening can rapidly discover novel analogues with potentially improved properties. nih.gov

In a structure-based virtual screen, the 3D structure of the target protein is used to dock millions of commercially or virtually generated compounds. biorxiv.orgbiorxiv.org The compounds are ranked based on their docking scores, and the top-ranking hits are selected for further investigation. This method can identify diverse chemical scaffolds that fit the target's binding site.

Alternatively, in a ligand-based approach, the structure of this compound itself is used as a template to search for molecules with similar 2D or 3D features (e.g., shape and pharmacophore elements). This method does not require a known protein structure and is effective for finding compounds with similar mechanisms of action. nih.gov Both approaches can accelerate the hit-to-lead optimization process by prioritizing the synthesis and testing of the most promising candidates. researchgate.net

Future Research Directions and Therapeutic Potential of 1,4 Bis 1 Adamantylcarbonyl Piperazine

Strategies for Potency and Selectivity Enhancement

Future research should focus on systematic structural modifications to optimize the potency and selectivity of 1,4-Bis(1-adamantylcarbonyl)piperazine for specific biological targets. The inherent symmetry of the molecule provides a unique starting point for derivatization. Key strategies would involve structure-activity relationship (SAR) studies to understand how chemical modifications influence biological effects.

Key Areas for SAR Exploration:

Adamantane (B196018) Moiety Modification: Introduction of functional groups (e.g., hydroxyl, amino, or carboxyl groups) at various positions on the adamantane cages could create new interaction points with biological targets, potentially increasing binding affinity and selectivity.

Piperazine (B1678402) Ring Conformation: Although the piperazine ring is conformationally flexible, modifications could be introduced to lock it into a specific chair or boat conformation, which might be preferential for binding to a particular target.

Carbonyl Linker Variation: The amide bond linking the adamantane and piperazine moieties is a critical feature. Future studies could explore replacing this linker with other functional groups to alter the molecule's electronic properties and stability.

| Modification Strategy | Rationale | Potential Outcome |

| Introduction of polar groups on the adamantane cage | Enhance solubility and create specific hydrogen bonding interactions | Improved pharmacokinetic profile and target selectivity |

| Bioisosteric replacement of the carbonyl linker | Modulate chemical stability and electronic properties | Enhanced metabolic stability and altered biological activity |

| Synthesis of asymmetric analogues (mono-adamantyl) | Determine the contribution of each adamantyl group to biological activity | Deconvolution of the pharmacophore |

Exploration of Unexplored Therapeutic Indications

The structural components of this compound suggest several therapeutic areas for exploration. Adamantane derivatives are known for their antiviral and CNS activities (e.g., Amantadine (B194251) and Memantine), while piperazine is a core component of many anticancer, antipsychotic, and antihistaminic drugs. nih.govresearchgate.net

Potential Therapeutic Areas:

Oncology: The piperazine scaffold is present in numerous kinase inhibitors. researchgate.net Future studies could screen this compound against a panel of cancer cell lines to identify potential antiproliferative activity.

Neurodegenerative Diseases: Given the role of adamantane in drugs like Memantine, which is an NMDA receptor antagonist, this compound could be investigated for activity against targets relevant to Alzheimer's or Parkinson's disease. nih.gov

Infectious Diseases: The lipophilic nature of the adamantane groups could facilitate the compound's entry into cells or pathogens. Screening against a range of viral and bacterial strains is a logical step. nih.gov

Metabolic Diseases: Structurally related compounds, such as 1-adamantylcarbonyl-4-phenylpiperazine derivatives, have been investigated as farnesoid X receptor (FXR) agonists for the treatment of non-alcoholic fatty liver disease (NAFLD), suggesting a potential role in metabolic disorders. nih.gov

Design and Development of Combination Therapies

Assuming that this compound demonstrates efficacy in a particular therapeutic area, the development of combination therapies should be a key research direction. Combining this novel compound with existing drugs could lead to synergistic effects, reduced dosages, and a lower risk of drug resistance.

Hypothetical Combination Therapy Strategies:

| Therapeutic Area | Potential Combination Agent | Rationale for Combination |

| Oncology | Standard Chemotherapy (e.g., Paclitaxel) | Potential to overcome drug resistance or enhance cytotoxic effects. |

| Neurodegenerative Disease | Acetylcholinesterase Inhibitor (e.g., Donepezil) | Targeting different pathways involved in the disease pathology. |

| Viral Infections | Other Antiviral Agents | Broadening the spectrum of activity and preventing viral escape mutants. |

Formulation and Delivery System Innovations

The two adamantane moieties in this compound are expected to confer significant lipophilicity, which may lead to poor aqueous solubility. This presents a challenge for formulation and drug delivery. Future research must address this to ensure adequate bioavailability.

Potential Formulation Approaches:

Nanoparticle Encapsulation: Formulating the compound within lipid-based or polymeric nanoparticles could enhance its solubility and allow for targeted delivery to specific tissues.

Cyclodextrin Complexation: Cyclodextrins are known to form inclusion complexes with lipophilic molecules like adamantane, thereby increasing their solubility in water. pensoft.net

Prodrug Strategies: Modification of the core structure to create a more soluble prodrug that is converted to the active compound in the body could be a viable approach.

Development of Advanced Preclinical Models

To thoroughly evaluate the therapeutic potential of this compound, it will be essential to utilize advanced preclinical models that can accurately predict its efficacy and mechanism of action in humans.

Recommended Preclinical Models:

High-Throughput Screening (HTS): Initial screening against large panels of cell lines and biological targets to identify primary areas of activity.

Patient-Derived Xenografts (PDX models): For oncology research, PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more clinically relevant model than traditional cell-line-based xenografts.

Transgenic Animal Models: For neurodegenerative diseases, transgenic mouse models that express human genes associated with the disease (e.g., amyloid precursor protein for Alzheimer's) would be invaluable.

Organ-on-a-Chip Technology: These microfluidic devices can mimic the physiology of human organs and could be used for more accurate toxicity and efficacy testing early in the development process.

Elucidation of Novel Biological Mechanisms

A critical area of future research will be to determine the precise biological targets and mechanisms of action of this compound. This knowledge is fundamental for rational drug development and for understanding its potential therapeutic applications and side effects.

Methodologies for Mechanism of Action Studies:

Affinity Chromatography and Mass Spectrometry: To identify the protein targets to which the compound binds.

Gene Expression Profiling: To understand how the compound alters cellular pathways at the genetic level.

Computational Docking and Molecular Dynamics Simulations: To predict and visualize how the compound interacts with potential biological targets at the atomic level. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.